![molecular formula C25H20ClNO3S2 B4544178 5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544178.png)
5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Description
Synthesis Analysis
Synthesis processes for thiazolidinone derivatives typically involve condensation reactions. For instance, derivatives similar to the compound of interest have been prepared by refluxing specific precursors with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol. These processes may involve intermediate steps including condensation with aldehydes to form specific substituted thiazolidin-4-one derivatives (Patel et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied, revealing features like wide C-C-C angles at the methine C atom linking two rings and specific hydrogen bonding patterns. These structures often form hydrogen-bonded dimers, chains of rings, and complex sheets, facilitated by N-H...O, C-H...S, and C-H...π(arene) interactions (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone compounds undergo various chemical reactions, including novel addition reactions with thiols and other nucleophiles, leading to the formation of adducts and cyclization products. These reactions are often catalyzed by triethylamine or other bases and can lead to a variety of derivatives with different functional groups (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific molecular arrangements and hydrogen bonding patterns. X-ray crystallography studies provide detailed insights into these aspects, showing how molecular geometry and intermolecular interactions affect the physical characteristics of these compounds (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiazolidinone derivatives are determined by their functional groups and molecular structure. Studies have shown that these compounds can exhibit a range of activities, from antibacterial to anticancer, depending on their specific substitutions and structural configurations. The presence of electron-donating or withdrawing groups can significantly influence their chemical behavior and potential applications (Wu et al., 2006).
properties
IUPAC Name |
(5E)-5-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3S2/c1-16-8-10-17(11-9-16)15-30-23-20(26)12-18(13-21(23)29-2)14-22-24(28)27(25(31)32-22)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQFFNIYZMVHBF-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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